1-Nitro-2-naphthol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

A. Complexation and Metal Ion Detection

Chelating Agent

1-Nitroso-2-naphthol functions as a chelating agent, forming strong complexes with specific metal ions. These complexes often exhibit intense colors due to delocalized bonding within the chelate rings Wikipedia: . This property allows researchers to use 1-Nitroso-2-naphthol for the detection and preconcentration of metal ions like cobalt (Co(II)) and iron (Fe(II)) Sigma-Aldrich: .

Preconcentration for Analysis

Researchers can utilize 1-Nitroso-2-naphthol to preconcentrate metal ions from environmental samples like wastewater or drinking water. This preconcentration step improves the detection sensitivity of analytical techniques like flame atomic absorption spectrometry (FI-FAAS) Sigma-Aldrich: .

B. Synthesis of Adsorbents

- Alumina Adsorbent Preparation: 1-Nitroso-2-naphthol plays a role in the synthesis of alumina adsorbents with acidic, basic, and neutral properties Fisher Scientific. These adsorbents find applications in environmental cleanup by removing and preconcentrating heavy metals like lead (Pb(II)), copper (Cu(II)), and chromium (Cr(III)) from contaminated water sources Fisher Scientific.

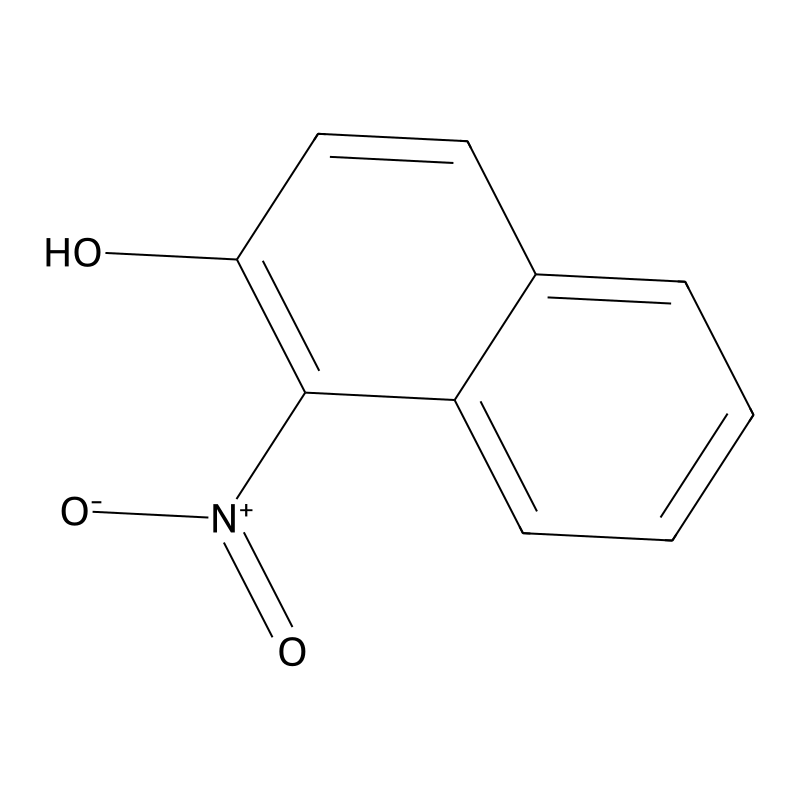

1-Nitro-2-naphthol is an organic compound with the molecular formula . It is characterized by a nitro group and a hydroxyl group attached to the naphthalene ring, specifically at the 1 and 2 positions, respectively. This compound appears as a white to yellow or orange crystalline powder and is known for its utility in various chemical applications, particularly as a dye and an indicator in analytical chemistry .

While detailed safety information on 1-NN is limited, it is advisable to handle it with care as a general principle for most organic compounds. Here are some general safety precautions to consider:

- Wear gloves, safety glasses, and a lab coat when handling 1-NN.

- Work in a well-ventilated fume hood.

- Avoid inhalation and ingestion.

- Dispose of waste according to proper chemical waste disposal regulations.

- Nitration and Reduction: It can be synthesized through the nitration of β-naphthol or by oxidizing 1-nitroso-2-naphthol. The general reaction for its synthesis from β-naphthol involves the introduction of a nitro group using nitric acid .

- Chelation: The compound forms stable complexes with metal ions such as iron(II) and cobalt(II), resulting in deeply colored chelate complexes that are useful in analytical applications .

- Reactivity with Reducing Agents: When mixed with reducing agents like hydrides or sulfides, it may lead to vigorous reactions, including potential detonation under certain conditions .

1-Nitro-2-naphthol exhibits notable biological activity, including:

- Toxicity: It is harmful if ingested and can cause serious health issues such as methaemoglobinemia, which inhibits normal oxygen uptake in the blood. This condition can arise from the binding of the compound or its metabolites to hemoglobin .

- Ecotoxicity: The compound is highly toxic to aquatic organisms, necessitating careful handling and disposal as hazardous waste .

The synthesis of 1-nitro-2-naphthol can be achieved through several methods:

- Nitration of β-Naphthol: The most common method involves treating β-naphthol with a nitrating agent (e.g., nitric acid) to introduce the nitro group.

- Oxidation of 1-Nitroso-2-naphthol: This method involves converting 1-nitroso-2-naphthol into 1-nitro-2-naphthol through oxidation reactions .

- Chemical Reagents: Various reagents such as sodium nitrite and hydrochloric acid may be employed in different synthetic routes to achieve the desired compound .

1-Nitro-2-naphthol finds applications in several fields:

- Dye Production: It serves as an important intermediate in dye synthesis due to its ability to form colored complexes with metals.

- Analytical Chemistry: The compound is used as an indicator in titrations and other analytical procedures due to its distinct color changes upon complexation with metal ions .

- Research: Its biological properties make it a subject of study in toxicology and environmental science.

Studies on the interactions of 1-nitro-2-naphthol focus on its reactivity with various agents:

- Metal Ion Complexation: Interaction with metal ions leads to the formation of colored complexes, which are utilized for quantitative analysis in laboratory settings.

- Biological Interaction: Research indicates potential binding mechanisms with biological macromolecules, which may elucidate its toxicity profiles and environmental impacts .

Several compounds share structural similarities with 1-nitro-2-naphthol. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1-Nitroso-2-naphthol | Yes | Acts as a precursor for 1-nitro-2-naphthol; used in chelation reactions. |

| β-Naphthol | Yes | Lacks nitro group; primarily used in dye production without toxicity issues. |

| 1-Nitro-4-hydroxybenzene | Moderate | Different aromatic ring; used in similar applications but less toxic. |

| Nitroaniline | Yes | Contains an amino group instead of hydroxyl; distinct biological activity. |

This comparison illustrates that while these compounds may share structural features, their functional groups significantly influence their chemical behavior, biological activity, and applications.

The synthesis of nitronaphthol derivatives dates back to the early 20th century, with methods involving nitration of β-naphthyl ethers or oxidation of nitroso precursors. Early applications focused on its use in dye production, leveraging its ability to form colored complexes with transition metals. The 1911 Encyclopædia Britannica noted its role in synthesizing nitroso derivatives for dyeing textiles, highlighting its industrial significance.

Significance in Organic and Coordination Chemistry

1-Nitro-2-naphthol serves as a versatile intermediate in organic synthesis. Its nitro group facilitates electrophilic substitution reactions, while the hydroxyl group enables deprotonation, forming chelating ligands. In coordination chemistry, it complexes with metals like iron, cobalt, and nickel, forming deeply colored species used in analytical chemistry. These complexes exhibit distinct magnetic and spectroscopic properties, making them valuable in research and industrial processes.

Systematic IUPAC Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for 1-Nitro-2-naphthol follows established aromatic substitution naming conventions [1]. The official IUPAC name is 1-nitronaphthalen-2-ol, which precisely describes the molecular structure through systematic positional designation [2] [3]. This nomenclature reflects the presence of a nitro group (-NO₂) at position 1 and a hydroxyl group (-OH) at position 2 of the naphthalene ring system [4].

The compound possesses the molecular formula C₁₀H₇NO₃ with a molecular weight of 189.17 grams per mole [1] [4]. The Chemical Abstracts Service registry number 550-60-7 serves as the unique identifier for this specific isomeric form [2] [5]. The systematic name follows the IUPAC convention of numbering the naphthalene ring system sequentially, starting from the carbon atom adjacent to the shared carbons of the fused benzene rings [6].

Table 1: Chemical Properties and Identifiers of 1-Nitro-2-naphthol

| Property | Value |

|---|---|

| IUPAC Name | 1-nitronaphthalen-2-ol |

| Molecular Formula | C₁₀H₇NO₃ |

| CAS Registry Number | 550-60-7 |

| Molecular Weight (g/mol) | 189.17 |

| InChI Key | SSHIVHKMGVBXTJ-UHFFFAOYSA-N |

| PubChem CID | 11075 |

| Melting Point (°C) | 103 |

| Physical State | Crystalline Powder |

| Color | Yellow needles or platelets |

| Elemental Composition - Carbon (%) | 63.49 |

| Elemental Composition - Hydrogen (%) | 3.73 |

| Elemental Composition - Nitrogen (%) | 7.40 |

| Elemental Composition - Oxygen (%) | 25.37 |

Alternative systematic names include 2-Naphthalenol, 1-nitro- and 1-Nitro-2-naphthalenol, which maintain the same positional specificity while using different base naming conventions [3] [6]. The compound is also designated by various common names including 2-Hydroxy-1-nitronaphthalene and alpha-Nitro-beta-naphthol, reflecting historical naming practices in organic chemistry [7] [8].

Table 2: Nomenclature Variations of 1-Nitro-2-naphthol

| Systematic Names | Common Names | Alternative Designations |

|---|---|---|

| 1-nitronaphthalen-2-ol | 1-Nitro-2-naphthol | 1-Nitro-β-naphthol |

| 2-Naphthalenol, 1-nitro- | 2-Hydroxy-1-nitronaphthalene | alpha-Nitro-beta-naphthol |

| 1-Nitro-2-naphthalenol | 1-Nitro-2-hydroxynaphthalene | NSC 37027 |

| 2-Naphthol, 1-nitro- | α-Nitro-β-naphthol | CCRIS 1555 |

Tautomeric Forms and Resonance Stabilization

The structural analysis of 1-Nitro-2-naphthol reveals significant tautomeric behavior characteristic of naphthalenol compounds [9] [10]. The primary tautomeric equilibrium exists between the phenolic form (enol) and the corresponding quinone-like ketonic form, following established keto-enol tautomerism principles observed in aromatic hydroxyl compounds [11] [12].

In the predominant phenolic form, the hydroxyl group at position 2 maintains its aromatic character within the naphthalene ring system [10] [13]. The aromaticity of the naphthalene scaffold provides substantial thermodynamic stabilization, making the enol form energetically favored over potential keto tautomers [11] [12]. This preference aligns with the general principle that aromaticity represents one of the most powerful driving forces favoring enol tautomers in aromatic systems [11].

The nitro group at position 1 contributes additional electronic effects through its strong electron-withdrawing properties [14] [15]. The mesomeric effect of the nitro substituent creates significant resonance stabilization by delocalizing electron density throughout the conjugated system [15]. This delocalization involves the interaction between the naphthalene π-system, the hydroxyl group's lone pair electrons, and the nitro group's electron-accepting orbital system [16] [17].

Resonance structures of 1-Nitro-2-naphthol demonstrate the extended conjugation possible within this molecular framework [14] [15]. The hydroxyl group can donate electron density into the aromatic ring through resonance, while the nitro group simultaneously withdraws electron density through both inductive and mesomeric effects [15]. This push-pull electronic arrangement creates a stabilized molecular structure with enhanced conjugation compared to simple phenolic compounds [16].

The quinone-like keto tautomer, while thermodynamically less favorable, can be accessed under specific conditions [18] [19]. Flash photolytic studies on related naphthol systems have demonstrated the generation and characterization of keto tautomers in aqueous solution, providing kinetic and thermodynamic data for enolization equilibria [18]. However, the substantial aromatic stabilization energy of the naphthalene system strongly favors the phenolic form under normal conditions [11] [12].

Comparative Analysis with Isomeric Derivatives

The positional isomer 2-Nitro-1-naphthol provides an instructive comparison for understanding structure-property relationships in nitronaphthol compounds [20] [21]. Both isomers share the identical molecular formula C₁₀H₇NO₃ and molecular weight of 189.17 grams per mole, yet exhibit distinct physical and chemical properties due to their different substitution patterns [20] [22].

Table 3: Comparative Analysis of Nitronaphthol Isomers

| Property | 1-Nitro-2-naphthol | 2-Nitro-1-naphthol |

|---|---|---|

| IUPAC Name | 1-nitronaphthalen-2-ol | 2-nitronaphthalen-1-ol |

| CAS Registry Number | 550-60-7 | 607-24-9 |

| Molecular Formula | C₁₀H₇NO₃ | C₁₀H₇NO₃ |

| Molecular Weight (g/mol) | 189.17 | 189.17 |

| Melting Point (°C) | 103 | 123-125 |

| Nitro Group Position | Position 1 | Position 2 |

| Hydroxyl Group Position | Position 2 | Position 1 |

| InChI Key | SSHIVHKMGVBXTJ-UHFFFAOYSA-N | MUCCHGOWMZTLHK-UHFFFAOYSA-N |

The melting point difference between these isomers (103°C for 1-Nitro-2-naphthol versus 123-125°C for 2-Nitro-1-naphthol) reflects distinct intermolecular interactions arising from their different substitution patterns [4] [20]. The higher melting point of 2-Nitro-1-naphthol suggests stronger intermolecular forces, potentially due to more favorable hydrogen bonding arrangements in the solid state [20] .

Electronic effects differ significantly between these positional isomers due to the relative positioning of the electron-donating hydroxyl group and electron-withdrawing nitro group [24] [17]. In 1-Nitro-2-naphthol, the nitro and hydroxyl substituents are in adjacent positions, creating a strong intramolecular electronic interaction [17]. This proximity enables direct mesomeric communication between the substituents through the aromatic π-system [15].

The regioselectivity observed in electrophilic aromatic substitution reactions provides additional insight into the electronic differences between these isomers [17] [25]. The hydroxyl group's activating effect directs electrophilic attack to specific positions on the naphthalene ring, with the pattern of reactivity influenced by the electron-withdrawing nitro substituent [17] [25]. The ortho-para directing nature of the hydroxyl group competes with the meta-directing influence of the nitro group, creating distinct reactivity profiles for each isomer [15].

Spectroscopic analysis reveals characteristic differences in the infrared absorption patterns of these isomers, particularly in the hydroxyl and nitro stretching regions [8]. The electronic environment surrounding these functional groups varies with substitution pattern, leading to measurable shifts in vibrational frequencies that enable analytical differentiation [8] .

The synthetic accessibility of these isomers also differs, with 2-Nitro-1-naphthol prepared through oxidative nitration of 2-nitroso-1-naphthol using hydrogen peroxide in alkaline medium, achieving yields of approximately 70% under optimized conditions . In contrast, 1-Nitro-2-naphthol synthesis typically involves different methodological approaches reflecting the distinct reactivity patterns of the naphthalene substitution positions [13] [14].

Nitration Pathways of β-Naphthol

The synthesis of 1-Nitro-2-naphthol proceeds through the electrophilic aromatic substitution of β-naphthol (2-naphthol) with nitrating agents. This transformation represents one of the most critical nitration reactions in industrial organic chemistry, requiring precise control of reaction conditions to achieve optimal yields and selectivity [1] [2].

The primary nitration pathway involves the formation of nitronium ions (NO₂⁺) as the active electrophilic species. When β-naphthol is treated with mixed acid (a combination of nitric acid and sulfuric acid), the sulfuric acid serves as both a catalyst and dehydrating agent, facilitating the generation of nitronium ions through the following equilibrium [3] [4]:

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The nitronium ion subsequently attacks the electron-rich naphthalene ring system at the 1-position, adjacent to the hydroxyl group. This regioselectivity is governed by the strong electron-donating effect of the hydroxyl substituent, which activates the ortho and para positions relative to itself [5] [6].

Alternative synthesis routes have been developed to address specific synthetic challenges. The oxidation of 1-nitroso-2-naphthol represents an important secondary pathway, where the nitroso compound is first prepared through the treatment of β-naphthol with nitrous acid, followed by controlled oxidation to yield the desired nitro product [7] [8]. This two-step approach offers improved selectivity in certain applications, particularly when dealing with sensitive substrates.

Direct nitration using acetyl nitrate has emerged as a milder alternative, particularly suitable for laboratory-scale synthesis. This method employs acetic anhydride and nitric acid to generate acetyl nitrate in situ, which acts as a more selective nitrating agent under moderate conditions [9] [10]. The reaction proceeds through a concerted mechanism involving a six-membered transition state, resulting in enhanced regioselectivity and reduced formation of undesired by-products.

Recent developments in nitration methodology include the use of solid acid catalysts, which offer environmental advantages through improved recyclability and reduced waste generation. Zeolites, sulfated zirconia, and heteropolyacids have shown particular promise in facilitating the nitration of β-naphthol under milder conditions while maintaining high conversion rates [11] [12].

Optimization of Reaction Conditions (Temperature, Catalysts, Solvents)

The optimization of nitration conditions for 1-Nitro-2-naphthol synthesis requires careful consideration of multiple interrelated parameters. Temperature control represents the most critical aspect, as nitration reactions are highly exothermic with typical heat generation of 117-209 kJ/mol for aromatic nitration reactions [13] [14].

Temperature Effects and Optimization

Traditional nitration protocols employ temperatures ranging from 50-80°C, but modern optimization studies have demonstrated that lower temperatures (20-50°C) can achieve superior yields while minimizing side reactions [15] [16]. The activation energy for the nitration of naphthalene derivatives has been determined to be approximately 18.3 ± 4.0 kcal/mol in sulfuric acid systems, indicating a strong temperature dependence [17] [18].

Controlled studies have shown that temperature optimization must account for competing reaction pathways. At elevated temperatures (>80°C), oxidative side reactions become significant, leading to the formation of quinones and other degradation products [19] [20]. Conversely, temperatures below 20°C result in incomplete conversion and extended reaction times, making the process economically unfavorable.

The implementation of continuous flow microreactor systems has revolutionized temperature control in nitration reactions. These systems enable precise temperature management through enhanced heat transfer characteristics, with residence times reduced to 0.5-5 minutes compared to 60-120 minutes in traditional batch processes [21] [22].

Catalyst Systems and Selection Criteria

Sulfuric acid remains the most widely employed catalyst in industrial nitration processes, functioning through multiple mechanisms including nitronium ion generation, water removal, and stabilization of reaction intermediates [23] [24]. The concentration of sulfuric acid critically affects both reaction rate and selectivity, with optimal concentrations typically ranging from 85-98% depending on the specific substrate and desired product distribution.

Advanced catalyst systems have been developed to address environmental and operational challenges. Solid acid catalysts such as HBEA zeolites modified with electronegative cations have demonstrated remarkable efficiency in naphthalene nitration, achieving over 90% yield while enabling catalyst recovery and reuse [25] [26]. These systems operate through similar mechanisms to homogeneous catalysts but offer significant advantages in terms of separation and waste reduction.

Lewis acid catalysts, particularly aluminum chloride immobilized on silica, have shown exceptional performance in low-temperature nitration reactions. Under optimal conditions, AlCl₃-SiO₂ catalysts achieve 86.5% conversion with 100% selectivity to mononitrotoluene at 35°C, demonstrating the potential for significant process improvements [27] .

Solvent Effects and Selection

The choice of solvent system profoundly influences nitration kinetics, selectivity, and safety. Traditional mixed acid systems provide high efficiency but generate substantial acidic waste and pose significant corrosion challenges [29] [30]. The development of alternative solvent systems has focused on addressing these limitations while maintaining or improving reaction performance.

Organic solvent systems, particularly those employing acetic acid or acetic anhydride, offer improved selectivity and reduced corrosivity. These systems enable the use of milder nitrating agents such as acetyl nitrate, which demonstrates enhanced regioselectivity compared to traditional mixed acid systems [31] [32]. The solvent effect on activation energy has been quantified, showing reductions of 10-15 kcal/mol when transitioning from gas-phase to solvated systems.

Computational studies have revealed that solvent effects significantly impact the stability of reaction intermediates and transition states. Water and methanol solvation reduces activation barriers for electrophilic aromatic substitution, with water showing more pronounced effects in radical nitration pathways [33] [34]. These findings have informed the development of optimized solvent systems that balance reaction efficiency with environmental considerations.

Industrial-Scale Production Challenges

The industrial production of 1-Nitro-2-naphthol faces numerous technical, economic, and environmental challenges that require comprehensive solutions. These challenges span multiple operational domains, from fundamental reaction engineering to regulatory compliance and economic viability [35] [36].

Heat Management and Thermal Safety

Industrial nitration processes generate substantial exothermic heat, with mononitration reactions releasing 117-209 kJ/mol [37] [38]. This heat generation creates significant challenges in large-scale reactors where heat removal capacity is limited by surface area to volume ratios. Traditional batch reactors suffer from poor heat dissipation, leading to the formation of hot spots and potential thermal runaway conditions.

The implementation of advanced heat management systems has become critical for safe operation. Modern industrial facilities employ sophisticated temperature control systems with multiple measurement points, automatic feed controls, and emergency cooling capabilities [39] [40]. These systems are designed to maintain reaction temperatures within narrow operating windows while providing rapid response to thermal excursions.

Continuous flow processing has emerged as a transformative solution to heat management challenges. Microreactor systems with their high surface area to volume ratios enable efficient heat removal, allowing operation at higher reaction temperatures while maintaining thermal control. Industrial implementations have demonstrated the ability to process significant volumes while maintaining temperature control within ±3°C [41] [42].

Mass Transfer Limitations and Mixing Challenges

Large-scale nitration processes often encounter mass transfer limitations that reduce reaction efficiency and product quality. Traditional stirred tank reactors provide limited mixing efficiency, particularly in highly viscous mixed acid systems [43] [44]. These limitations result in concentration gradients that promote side reactions and reduce overall selectivity.

The development of advanced mixing technologies has addressed many of these challenges. High-intensity mixers, static mixers, and specialized impeller designs have been implemented to improve mass transfer rates [45] [46]. These systems ensure rapid distribution of reactants and effective heat removal, leading to improved product quality and reduced formation of by-products.

Computational fluid dynamics modeling has become an essential tool for optimizing mixing systems in industrial nitration reactors. These models enable the prediction of flow patterns, mixing efficiency, and heat transfer characteristics, facilitating the design of optimized reactor configurations [47] [48].

Environmental Impact and Waste Management

Industrial nitration processes generate substantial quantities of acidic waste streams that require extensive treatment before disposal. Traditional processes produce 3-5 kg of waste acid per kg of product, creating significant environmental and economic burdens [49] [50]. These waste streams contain residual nitric acid, sulfuric acid, and organic contaminants that must be carefully managed.

Acid recovery and recycling systems have been developed to address waste generation challenges. Modern facilities employ sophisticated separation and purification technologies to recover and reuse sulfuric acid, reducing both waste generation and raw material consumption [51] [52]. These systems typically achieve acid recovery rates of 85-95%, significantly reducing environmental impact.

The implementation of green chemistry principles has led to the development of alternative nitration processes that minimize waste generation. Solid acid catalysts, alternative solvents, and process intensification technologies collectively contribute to reduced environmental impact while maintaining economic viability [53] [54].

Safety and Regulatory Compliance

Industrial nitration facilities must comply with stringent safety and environmental regulations that continue to evolve in response to emerging knowledge and societal expectations [55] [56]. These regulations address multiple aspects of operation including emissions control, waste management, worker safety, and emergency response capabilities.

The development of inherently safer nitration processes has become a priority for industrial operators. Continuous flow systems reduce the inventory of hazardous materials, minimize the potential for catastrophic failures, and enable more precise process control [57] [58]. These systems are increasingly favored for new installations and facility upgrades.

Advanced process monitoring and control systems provide real-time assessment of reaction conditions, enabling rapid response to potential safety issues. These systems incorporate multiple analytical techniques including infrared spectroscopy, calorimetry, and chromatographic analysis to ensure safe and efficient operation [59] [60].

The scale-up from laboratory to industrial production requires careful consideration of multiple factors including equipment materials, process intensification, and safety systems. Modern industrial facilities employ specialized alloys and corrosion-resistant materials to withstand the aggressive nature of nitration environments while maintaining structural integrity over extended operating periods [61] [62].

XLogP3

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant